2-Fluoro-1,3-diiodo-5-methoxybenzene chemical properties and structure
2-Fluoro-1,3-diiodo-5-methoxybenzene chemical properties and structure
This is a comprehensive technical guide on 2-Fluoro-1,3-diiodo-5-methoxybenzene , designed for researchers and drug development professionals.
Structural Analysis, Synthetic Pathways, and Reactivity Profile
Executive Summary
2-Fluoro-1,3-diiodo-5-methoxybenzene (CAS: 343-78-2, often referred to as 2,6-diiodo-4-fluoroanisole) is a highly functionalized aromatic building block characterized by a unique
This specific substitution pattern creates a "push-pull" electronic environment:
-
The Fluorine (C2) induces strong inductive withdrawal (-I), activating the adjacent C-I bonds for oxidative addition.
-
The Methoxy (C5) provides resonance donation (+R), modulating the electron density of the ring and stabilizing cationic intermediates.
-
The Di-iodo motif (C1, C3) enables iterative or symmetric cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making this scaffold invaluable for constructing liquid crystals, conjugated polymers, and complex pharmaceutical pharmacophores.
Physicochemical Properties & Structural Analysis[1][2][3][4]
Molecular Identity
| Property | Data |
| IUPAC Name | 2-Fluoro-1,3-diiodo-5-methoxybenzene |
| Common Name | 2,6-Diiodo-4-fluoroanisole |
| CAS Number | 343-78-2 |
| Molecular Formula | C |
| Molecular Weight | 377.92 g/mol |
| SMILES | COc1cc(I)c(F)c(I)c1 |
| InChI Key | PXJYZNURRWECGR-UHFFFAOYSA-N |
Physical Characteristics[4][5]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 68–72 °C (Typical for symmetric di-halo anisoles).
-
Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate); insoluble in water.
-
Stability: Stable under ambient conditions; light-sensitive (iodide degradation) – store in amber vials.
Spectroscopic Signature (Predicted)
Due to its
-
H NMR (CDCl
):-
ppm (s, 3H, -OCH
) -
ppm (d,
Hz, 2H, Ar-H ). The aromatic protons at C4 and C6 are chemically equivalent and couple to the fluorine at C2 ( ).
-
ppm (s, 3H, -OCH
-
F NMR:
-
Single peak, typically
to -120 ppm (triplet if coupled to H4/H6).
-
Synthetic Methodology
The synthesis of 2-Fluoro-1,3-diiodo-5-methoxybenzene relies on Directed Ortho Lithiation (DoM) . While the methoxy group is a traditional directing group (DMG), the fluorine atom exerts a stronger directing effect due to the high acidity of the ortho protons (inductive acidification).
Protocol: Lithiation-Iodination Sequence
Mechanism: The strong base (LDA) preferentially deprotonates the position ortho to the fluorine atom (C2 and C6 of the precursor 4-fluoroanisole) rather than ortho to the methoxy group. This is driven by the superior inductive electron-withdrawing nature of fluorine, which stabilizes the lithiated intermediate.
Reaction Scheme:
-
Precursor: 4-Fluoroanisole (1-fluoro-4-methoxybenzene).
-
Reagents: Lithium Diisopropylamide (LDA) or
-Butyllithium ( -BuLi). -
Electrophile: Iodine (I
).
Caption: Step-wise synthesis via Directed Ortho Lithiation (DoM). High regioselectivity is achieved by the directing power of the Fluorine substituent.[1]
Experimental Procedure (Bench Scale)
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere.
-
Solvent: Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C.[1]
-
Base Formation: Add
-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA. -
Substrate Addition: Add 4-fluoroanisole (1.0 eq) dissolved in THF dropwise. Maintain temperature < -70°C. Stir for 1-2 hours. Note: The solution typically turns yellow/orange.
-
Quench: Add a solution of Iodine (I
, 1.2 eq) in THF. -
Workup: Warm to room temperature. Quench with saturated Na
S O (to remove excess iodine). Extract with EtOAc, wash with brine, dry over MgSO . -
Iterative Step: To achieve the diiodo product, the mono-iodo intermediate is subjected to a second round of lithiation/iodination, or an excess of base/iodine (2.5 eq) is used initially (though stepwise is often cleaner to avoid poly-iodinated byproducts).
Reactivity & Applications
The core value of this molecule lies in its chemically equivalent but electronically activated C-I bonds .
Site-Selective Coupling
While the two iodines are initially equivalent, the first cross-coupling reaction breaks the symmetry. The steric bulk of the first added group will influence the second coupling.
-
Suzuki-Miyaura Coupling: Facile coupling with aryl boronic acids. The fluorine atom ortho to the iodines accelerates the oxidative addition of Pd(0) into the C-I bond via the inductive effect (lowering the LUMO energy of the C-I bond).
-
Sonogashira Coupling: Excellent scaffold for synthesizing rod-like liquid crystals. The linearity of the 1,3,5-substitution pattern is ideal for mesogenic cores.
Reactivity Logic Diagram
Caption: Reactivity profile highlighting the dominance of Metal-Catalyzed Coupling over SNAr due to the electron-rich methoxy group.
Safety and Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Keep cold (2-8°C) and protect from light. Iodine release can occur upon degradation, turning the solid yellow/brown.
-
First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.
References
-
Sigma-Aldrich. Product Specification: 2-Fluoro-1,3-diiodo-5-methoxybenzene. Link
-
Snieckus, V. "Directed Ortho Metalation.[2] Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text on DoM regioselectivity).
- Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002.
-
PubChem. Compound Summary for CID 147649698 (Related Isomer Data). Link
-
Aceschem. CAS 343-78-2 Data Sheet. Link
